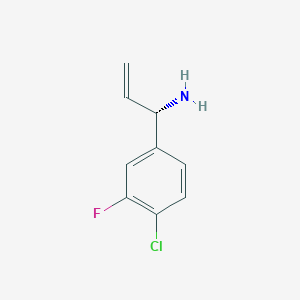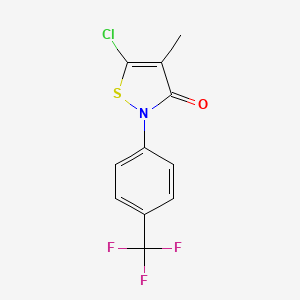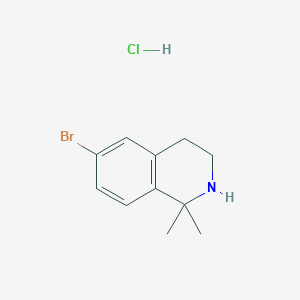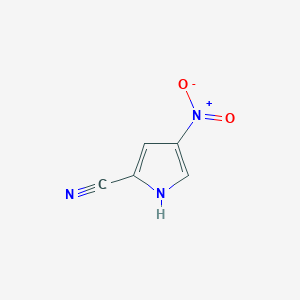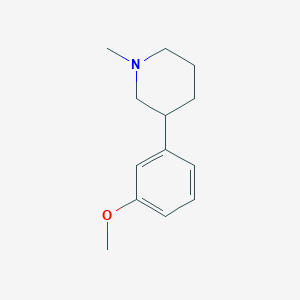
3-(3-Methoxyphenyl)-1-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methoxyphenyl)-1-methylpiperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. The presence of a methoxy group on the phenyl ring and a methyl group on the piperidine ring makes this compound unique. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-1-methylpiperidine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with methylamine to form an imine intermediate. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired piperidine derivative. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of the imine intermediate using a palladium catalyst under high pressure and temperature. This approach allows for the continuous production of the compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-1-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to remove the methoxy group, yielding a phenylpiperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction reactions.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products
Oxidation: 3-(3-Hydroxyphenyl)-1-methylpiperidine
Reduction: 3-Phenyl-1-methylpiperidine
Substitution: 3-(3-Halophenyl)-1-methylpiperidine
Scientific Research Applications
3-(3-Methoxyphenyl)-1-methylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-1-methylpiperidine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methoxyphenyl)-1-methylpiperidine
- 3-(3-Methoxyphenyl)-1-ethylpiperidine
- 3-(3-Methoxyphenyl)-1-propylpiperidine
Uniqueness
This compound is unique due to its specific substitution pattern on the piperidine ring. The presence of the methoxy group on the phenyl ring and the methyl group on the piperidine ring confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-1-methylpiperidine |
InChI |
InChI=1S/C13H19NO/c1-14-8-4-6-12(10-14)11-5-3-7-13(9-11)15-2/h3,5,7,9,12H,4,6,8,10H2,1-2H3 |
InChI Key |
OCLQOROLUAJZNZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


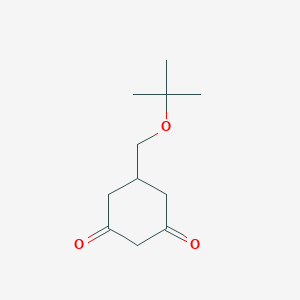
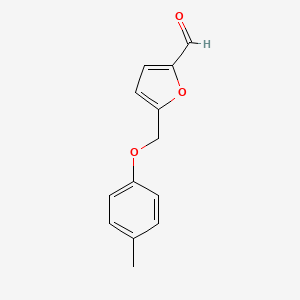

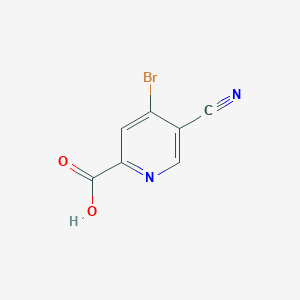
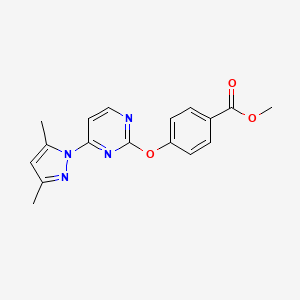
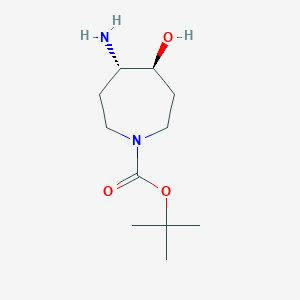

![3-Ethoxy-5-oxaspiro[3.4]octan-1-one](/img/structure/B13028814.png)


